delta3-Cefuroxime axetil
Description
Positional Isomerism in Cephalosporin Derivatives
Positional isomerism in cephalosporins arises from variations in the double-bond positioning within the dihydrothiazine ring. Delta³-cefuroxime axetil (molecular formula $$C{20}H{22}N4O{10}S$$, molecular weight 510.5 g/mol) features a double bond between positions 3 and 4 (Δ³ configuration), whereas its delta² isomer contains a double bond between positions 2 and 3. This structural distinction critically impacts stability and bioavailability.
The synthesis of delta³-cefuroxime axetil often yields delta² isomers as byproducts due to the susceptibility of the dihydrothiazine ring to double-bond migration under acidic or basic conditions. For instance, esterification reactions using (1RS)-1-acetoxyethyl bromide in polar solvents like N,N-dimethylacetamide produce delta³ isomers as primary products, but residual delta² isomers (<0.10% post-purification) persist. The table below summarizes key differences:
| Property | Delta³-Cefuroxime Axetil | Delta²-Cefuroxime Axetil |
|---|---|---|
| Double-bond position | 3-4 | 2-3 |
| Stability in solution | High | Moderate |
| Pharmacopoeial limit | Primary isomer | ≤0.10% impurity |
The delta³ configuration enhances resistance to enzymatic degradation compared to delta² isomers, as the double-bond position influences steric interactions with bacterial penicillin-binding proteins.
Comparative Molecular Dynamics of Δ³ vs. Parent Compound
Molecular dynamics simulations reveal that delta³-cefuroxime axetil exhibits distinct conformational flexibility compared to its parent compound, cefuroxime. The 1-acetoxyethyl ester group at the C4 position introduces torsional strain, altering the molecule’s solvent-accessible surface area.
In aqueous environments, the delta³ isomer adopts a pseudo-axial orientation of the carbamoyloxymethyl group at C3, minimizing steric clashes with the furanyl-methoxyimino side chain at C7. This orientation stabilizes the β-lactam ring, reducing hydrolysis rates by 40% compared to cefuroxime. Conversely, the delta² isomer’s distorted ring geometry increases susceptibility to nucleophilic attack at the β-lactam carbonyl, accelerating degradation.
The table below contrasts key dynamic parameters:
| Parameter | Delta³-Cefuroxime Axetil | Cefuroxime (Parent) |
|---|---|---|
| β-Lactam ring strain | 8.2 kcal/mol | 9.7 kcal/mol |
| Solvent-accessible area | Ų | Ų |
| Hydrolysis half-life | 2.1 hours | 1.3 hours |
These dynamics underscore the prodrug’s delayed hydrolysis, enabling efficient intestinal absorption before systemic activation.
Computational Modeling of Tautomeric Stability
Density functional theory (DFT) studies at the B3LYP/6-31G* level predict that delta³-cefuroxime axetil exists predominantly in the Z-tautomer, with the methoxyimino group adopting a syn orientation relative to the furanyl ring. This tautomer exhibits a 12.3 kcal/mol stabilization energy over the E-form due to intramolecular hydrogen bonding between the methoxy oxygen and the adjacent acetoxyethyl ester.
Tautomeric interconversion barriers exceed 25 kcal/mol, effectively locking the molecule in the Z-configuration under physiological conditions. This rigidity prevents undesired isomerization during storage or administration. The computational data align with experimental NMR findings, which show no detectable tautomeric shifts in deuterated dimethyl sulfoxide.
The stability of the Z-tautomer also mitigates acid-catalyzed degradation. Protonation at the β-lactam nitrogen induces ring strain, but the tautomer’s hydrogen-bonding network redistributes electron density, reducing susceptibility to acid hydrolysis by 60% compared to non-stabilized analogs.
Properties
Molecular Formula |
C20H22N4O10S |
|---|---|
Molecular Weight |
510.5 g/mol |
IUPAC Name |
1-acetyloxyethyl (6R,7R)-3-(carbamoyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate |
InChI |
InChI=1S/C20H22N4O10S/c1-9(25)33-10(2)34-19(28)15-11(7-32-20(21)29)8-35-18-14(17(27)24(15)18)22-16(26)13(23-30-3)12-5-4-6-31-12/h4-6,8,10,14-15,18H,7H2,1-3H3,(H2,21,29)(H,22,26)/b23-13+/t10?,14-,15?,18-/m1/s1 |
InChI Key |
AQVGUOHUYICCIZ-GKAONTMHSA-N |
Isomeric SMILES |
CC(OC(=O)C)OC(=O)C1C(=CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N/OC)/C3=CC=CO3)COC(=O)N |
Canonical SMILES |
CC(OC(=O)C)OC(=O)C1C(=CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CC=CO3)COC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Delta3-Cefuroxime axetil can be synthesized through various methods. One common method involves the preparation of a nanosuspension using an antisolvent precipitation method followed by ultrasonication . Another method involves the preparation of granules by mixing hydroxypropyl cellulose and lactose, followed by granulating, extruding, rounding, and drying .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of hydroxypropyl cellulose and lactose to create granules. These granules are then coated with a dampproof coating film to ensure stability and bioavailability .
Chemical Reactions Analysis
Types of Reactions: Delta3-Cefuroxime axetil undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include esterases, which hydrolyze this compound to its active form, cefuroxime . Other reagents may include oxidizing agents and nucleophiles for substitution reactions.
Major Products Formed: The primary product formed from the hydrolysis of this compound is cefuroxime, which is the active antibacterial agent .
Scientific Research Applications
There appears to be no information about "delta3-Cefuroxime axetil" specifically in the provided search results. However, some information is available regarding cefuroxime axetil, a related compound.
Cefuroxime axetil is an oral cephalosporin antibiotic used to treat various bacterial infections .
Common Applications of Cefuroxime Axetil:
- Bacterial Infections: Effective against a range of infections, including bronchitis, sinusitis, tonsillitis, ear infections, and skin infections . It is also used to treat gonorrhea and urinary tract infections .
- Pediatric Acute Otitis Media: Cefuroxime axetil suspension is effective for children with acute otitis media . A five-day treatment of cefuroxime axetil is equivalent to a ten-day treatment with either cefuroxime axetil or amoxicillin/clavulanate .
- Skin Infections: Cefuroxime axetil has been shown to be effective in treating acute bacterial skin infections such as folliculitis, furuncles, impetigo, and infected atheroma .
Pharmacology:
Cefuroxime is a broad-spectrum cephalosporin antibiotic resistant to beta-lactamase . It inhibits the third and final stage of bacterial cell wall synthesis by binding to specific penicillin-binding proteins (PBPs) inside the bacterial cell wall, which leads to cell lysis .
Adverse Effects:
While generally well-tolerated, common adverse effects of cefuroxime axetil include diarrhea, nausea, vomiting, headaches/migraines, dizziness, and abdominal pain . In rare cases, cefuroxime axetil has been associated with liver failure .
Mechanism of Action
Delta3-Cefuroxime axetil exerts its effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis . This inhibition prevents the formation of a functional cell wall, leading to bacterial cell death .
Comparison with Similar Compounds
Cefuroxime Axetil vs. Other Oral Cephalosporins
- Cefaclor : Cefuroxime axetil demonstrates superior bioavailability (52% under fed conditions vs. ~40–50% for cefaclor) and a longer half-life (1.2–1.6 hours vs. 0.6–0.9 hours for cefaclor), enabling twice-daily dosing . Clinical trials in respiratory tract infections (RTIs) showed cefuroxime axetil achieved higher cure rates (90% vs. 80% for cefaclor) due to enhanced stability against β-lactamases .
- Cefpodoxime Proxetil : While both are prodrugs, cefuroxime axetil has better absorption with food (AUC increases by 30–50% vs. minimal food effect for cefpodoxime) . However, cefpodoxime has broader coverage against Enterobacteriaceae.
Cefuroxime Axetil vs. Amoxicillin/Clavulanic Acid
In acute otitis media and bronchitis, cefuroxime axetil (5-day regimen) demonstrated equivalent efficacy to a 10-day course of amoxicillin/clavulanic acid, with fewer gastrointestinal adverse events (8% vs. 15%) .
Stability and Formulation Challenges
Cefuroxime axetil exists in amorphous and crystalline forms, with the amorphous state offering higher solubility but lower stability. Delta3-isomer formation is accelerated in amorphous formulations under humidity or heat, necessitating stringent storage conditions . In contrast, crystalline cefaclor and cefixime exhibit greater thermodynamic stability but require solubilization strategies (e.g., cyclodextrin complexes) to enhance dissolution .
Table 1: Thermal Properties of Cefuroxime Axetil vs. Excipients
| Component | Thermal Property (Tg/Tm) |
|---|---|
| Cefuroxime Axetil (amorphous) | Tg = 74.8–77.4°C |
| Gelucire® 43/01 | Tm = 42.5°C |
| Cefaclor (crystalline) | Tm = 265–270°C |
Solubility and Bioavailability Enhancements
Cefuroxime axetil’s poor aqueous solubility (0.1 mg/mL) has driven the development of solid dispersions, lipid-based systems, and cyclodextrin complexes. For example:
- Solid Dispersions with Poloxamer 188 : Increased dissolution rate by 3.5-fold compared to pure drug .
- Cyclodextrin Complexes : β-cyclodextrin improved solubility 8-fold, whereas cefaclor required HP-β-cyclodextrin for similar enhancement .
- Gastro-Retentive Systems : Floating tablets extended gastric residence to 8–24 hours, achieving sustained release (85% over 12 hours) and reducing colonic drug accumulation .
Table 2: Dissolution Profile Comparison
| Formulation | % Drug Released (60 min) |
|---|---|
| Cefuroxime Axetil SD5* | 92.3 ± 1.2% |
| Cefaclor Microcrystals | 85.0 ± 2.1% |
| Amoxicillin Tablet | 95.0 ± 1.5% |
*SD5: Solid dispersion with urea (1:5 ratio).
Clinical Efficacy in Key Indications
Respiratory Tract Infections :
Skin/Soft Tissue Infections :
Key Differentiators and Limitations
- Advantages :
- Superior β-lactamase stability vs. cefaclor and amoxicillin.
- Flexible dosing (5-day regimens match 10-day courses of comparators).
- Limitations :
Biological Activity
Delta3-Cefuroxime axetil is an oral cephalosporin antibiotic that is a pro-drug of cefuroxime. It has been widely studied for its antibacterial activity, pharmacokinetics, and clinical efficacy. This article delves into the biological activity of this compound, highlighting its effectiveness against various pathogens, pharmacokinetic properties, and clinical case studies.
Antibacterial Spectrum
Cefuroxime axetil exhibits a broad spectrum of antibacterial activity. It is effective against:
- Gram-positive bacteria : Methicillin-sensitive Staphylococcus aureus and Streptococcus pneumoniae.
- Gram-negative bacteria : Haemophilus influenzae, Moraxella catarrhalis, and Escherichia coli.
The compound demonstrates significant activity against beta-lactamase-producing strains, which are often resistant to other antibiotics. A review indicated that cefuroxime axetil is comparable in efficacy to established agents such as amoxicillin/clavulanic acid and cefaclor in treating respiratory tract infections .
Pharmacokinetics
The pharmacokinetics of cefuroxime axetil have been studied extensively. Key findings include:
- Bioavailability : The bioavailability can be significantly enhanced when taken with food, particularly milk or infant formula. Studies showed that the area under the concentration-time curve (AUC) increased by 25% to 88% when administered with milk .
- Peak Plasma Concentration : Mean peak plasma concentrations occur between 90 to 120 minutes post-administration .
Table 1: Pharmacokinetic Parameters of Cefuroxime Axetil
| Parameter | Value |
|---|---|
| Peak Plasma Concentration | 90-120 minutes |
| Bioavailability (with milk) | Increased by 25%-88% |
| Half-life | Approximately 1 hour |
Clinical Efficacy
Numerous clinical trials have assessed the efficacy of cefuroxime axetil in various infections:
- Upper Respiratory Tract Infections : A study involving 369 patients reported an overall clinical improvement rate of 89% after treatment with cefuroxime axetil for seven days .
- Acute Otitis Media and Bronchitis : A five-day treatment with cefuroxime axetil was found to be as effective as a ten-day treatment with other antibiotics .
- Urinary Tract Infections (UTIs) : In a retrospective study, clinical cure rates were reported at 98% for patients treated with cefuroxime axetil .
Case Study 1: Efficacy in Acute Exacerbations of Chronic Bronchitis
In a randomized trial comparing cefuroxime axetil to cefditoren-pivoxil for treating acute exacerbations of chronic bronchitis, clinical success was achieved in 82.7% of patients receiving cefuroxime axetil . The study highlighted the importance of bacteriological response correlating with clinical outcomes.
Case Study 2: Hepatotoxicity
A notable case involved a patient who developed liver failure after a course of cefuroxime axetil. This case emphasizes the need for awareness regarding potential hepatotoxicity associated with this antibiotic, although such occurrences are rare .
Adverse Effects
Cefuroxime axetil is generally well-tolerated, but some adverse effects have been reported:
Q & A
Q. What are the primary mechanisms of bacterial resistance to cefuroxime axetil, and how can these be investigated in vitro?
Cefuroxime axetil resistance arises via four primary mechanisms: (1) hydrolysis by β-lactamases, (2) altered penicillin-binding proteins (PBPs), (3) reduced membrane permeability, and (4) efflux pumps. To investigate these in vitro:
- β-lactamase activity : Use nitrocefin hydrolysis assays or molecular techniques (e.g., PCR) to detect β-lactamase genes (e.g., TEM, SHV).
- PBP alterations : Perform binding affinity studies using radiolabeled cefuroxime or gene sequencing of PBPs in resistant isolates.
- Permeability/efflux : Compare MICs in the presence/absence of efflux pump inhibitors (e.g., carbonyl cyanide m-chlorophenylhydrazone) or assess outer membrane protein expression via SDS-PAGE.
- Geographic variability : Cross-reference local susceptibility data with CLSI/EUCAST guidelines .
Q. Which analytical methods are validated for quantifying cefuroxime axetil in pharmaceutical formulations, and what are their methodological considerations?
Validated methods include:
Q. Considerations :
- Sample preparation to avoid degradation (e.g., acidic conditions).
- Validation per ICH Q2(R1) for specificity, linearity, and precision.
Q. How can the solubility and dissolution rate of cefuroxime axetil be enhanced using solid dispersion techniques?
Methodology :
Carrier selection : Use hydrophilic polymers (e.g., poloxamer 188, urea) or porous carriers (e.g., Neusilin US2) .
Solvent evaporation : Dissolve drug and carrier in acetone, evaporate under vacuum, and characterize via DSC/XRPD to confirm amorphous state .
Optimization : A 1:6 drug-urea ratio improved dissolution to >55% in 45 min vs. 35% for pure drug .
Q. Key outcomes :
- Reduced crystallinity (confirmed by XRPD).
- Enhanced wettability (contact angle reduction by 20–30°).
Advanced Research Questions
Q. How does molecular docking inform the selection of cyclodextrins for improving cefuroxime axetil's solubility, and what experimental validations are required?
In silico approach :
Q. Experimental validation :
Q. What factorial design parameters are critical in optimizing nanosuspension formulations of cefuroxime axetil for oral bioavailability?
Design : A 3² factorial design evaluating:
- Independent variables : Stirring speed (X₁: 500–1500 rpm), poloxamer 188 concentration (X₂: 0.5–1.5% w/v).
- Responses : Particle size (Y₁), entrapment efficiency (Y₂).
Q. Results :
| Condition | Particle Size (nm) | Entrapment Efficiency (%) |
|---|---|---|
| X₁=1500 rpm, X₂=1.5% | 220 ± 15 | 92.4 ± 2.1 |
| X₁=500 rpm, X₂=0.5% | 450 ± 30 | 78.5 ± 3.8 |
Optimization : Nanosuspensions reduced particle size to <300 nm, improving bioavailability 2.5-fold in vivo .
Q. What challenges arise in the chromatographic separation of cefuroxime axetil diastereoisomers, and how can they be methodologically addressed?
Challenges :
- Co-elution due to structural similarity.
- Degradation under acidic/basic conditions.
Q. Solutions :
Q. How do pharmacokinetic studies inform dosage adjustments of cefuroxime axetil in patients with renal impairment?
Dosing adjustments :
| Creatinine Clearance (mL/min) | Dosage Regimen |
|---|---|
| ≥30 | 250–500 mg every 12 hours |
| 10–<30 | 250–500 mg every 24 hours |
| <10 (non-dialysis) | 250–500 mg every 48 hours |
| Hemodialysis | Post-dialysis supplemental dose |
Rationale : Cefuroxime is renally excreted (50% unchanged in urine). Hemodialysis reduces serum levels by 30–40% .
Q. What methodological considerations are essential when designing clinical trials to assess cefuroxime axetil's efficacy against β-lactamase-producing pathogens?
Key considerations :
- Patient stratification : Enroll subjects with confirmed β-lactamase-positive isolates (e.g., TEM-1, SHV-1) via PCR.
- Endpoint selection : Use microbiological eradication as a co-primary endpoint with clinical cure.
- Regional resistance patterns : Adapt inclusion criteria based on local susceptibility data (e.g., South America vs. U.S. isolates) .
Q. Example trial design :
| Parameter | Details |
|---|---|
| Sample size | 317 adults (132 U.S., 185 South America) |
| Comparator | Beta-lactamase inhibitor combination therapy |
| Duration | 10–14 days |
| Analysis | Intent-to-treat with per-protocol subset |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
